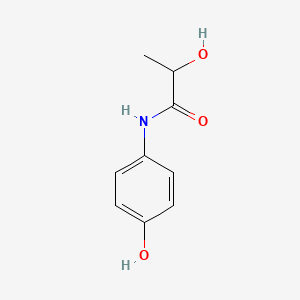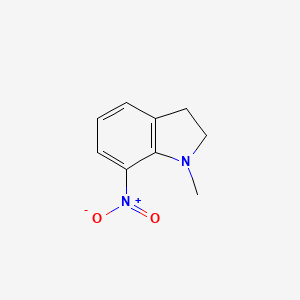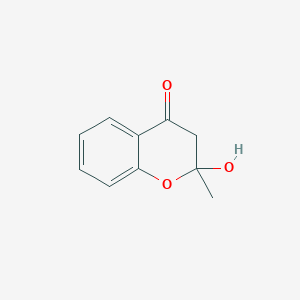
2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-carbaldehyde is a purine derivative with a unique structure that includes both aldehyde and keto functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with a purine derivative.
Cyclization: The formation of the tetrahydro structure is usually accomplished through cyclization reactions under controlled conditions.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions at the aldehyde position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: 2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-carboxylic acid.
Reduction: 2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-methanol.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The keto groups may also participate in hydrogen bonding and other interactions that modulate biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,3,7-Trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purine-8-carboxylic acid:
1,3,9-Trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purine-8-carboxylic acid ethyl ester: Another purine derivative with structural similarities.
Uniqueness
2,6-Dioxo-2,3,6,9-tetrahydro-1H-purine-8-carbaldehyde is unique due to the presence of both aldehyde and keto groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C6H4N4O3 |
|---|---|
Peso molecular |
180.12 g/mol |
Nombre IUPAC |
2,6-dioxo-3,7-dihydropurine-8-carbaldehyde |
InChI |
InChI=1S/C6H4N4O3/c11-1-2-7-3-4(8-2)9-6(13)10-5(3)12/h1H,(H3,7,8,9,10,12,13) |
Clave InChI |
HYHDRNSPCVWAFG-UHFFFAOYSA-N |
SMILES canónico |
C(=O)C1=NC2=C(N1)C(=O)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11910473.png)
![3-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11910479.png)






![4-Oxo-4,5,6,7-tetrahydro-3H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11910514.png)



![5-Methyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11910555.png)
